molecular formula C21H16ClN3O B3515409 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide

2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide

Cat. No.: B3515409
M. Wt: 361.8 g/mol
InChI Key: IDDSVYCQIAZSAO-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the nitro groups if present in the benzimidazole ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is often facilitated by the presence of a base like triethylamine (TEA) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: TEA or NaH in DCM or DMF.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide has several scientific research applications:

  • Medicinal Chemistry: : It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activity of the benzimidazole core.

  • Biological Studies: : The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and therapeutic potential.

  • Chemical Research: : It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.

  • Industrial Applications: : The compound is investigated for its use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules. The compound can disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide: Lacks the methyl group on the benzimidazole ring.

    2-chloro-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide: Methyl group is positioned differently on the benzimidazole ring.

    2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

The presence of the 6-methyl group on the benzimidazole ring and the benzamide moiety distinguishes 2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide from its analogs. This structural uniqueness can influence its binding affinity, specificity, and overall biological activity.

Properties

IUPAC Name

2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-13-9-10-18-19(11-13)25-20(24-18)14-5-4-6-15(12-14)23-21(26)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDSVYCQIAZSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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